7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a closely related compound, has been achieved through a rapid synthetic method starting from commercially available 1-(2-hydroxyphenyl)ethanone. This process involves two steps: a Vilsmeier reaction followed by oxidation using Jones reagent, showcasing a method that could be adapted for the synthesis of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid by altering the starting materials or reaction conditions (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including those similar to 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the synthesis and structural analysis of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and its derivatives have been documented, providing insights into the molecular arrangement and electronic configuration that could be applicable to the study of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid (Barili et al., 2001).
Scientific Research Applications
Synthesis and Fluorescence Properties
7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid and its derivatives are synthesized and studied for their fluorescence properties. These compounds exhibit excellent fluorescence in both ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds. This characteristic makes them potential candidates for applications in molecular recognition and optical materials (Shi, Liang, & Zhang, 2017).
Synthesis as an Intermediate in Biologically Active Compounds
4-Oxo-4H-chromene-3-carboxylic acid, a close relative of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, is an important intermediate in the synthesis of many biologically active compounds. Rapid synthetic methods for such compounds are critical for efficient pharmaceutical development (Zhu et al., 2014).
Antioxidant Activities
Some derivatives of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid have been synthesized and evaluated for their antioxidant activities. Certain compounds demonstrated significant inhibition of lipid peroxidation, suggesting their potential as antioxidant agents (Kwak et al., 2006).
Antibacterial Activity
Coumarine derivatives synthesized from chromene compounds have shown notable antibacterial activity. These synthesized compounds, including variants of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, were effective against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, indicating their potential in antibacterial applications (Behrami & Vaso, 2017).
Conformational and Structural Studies
Structural and conformational studies of compounds derived from 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid provide valuable insights for the development of new pharmaceuticals and materials. These studies are crucial in understanding the properties and potential applications of these compounds (Ciolkowski et al., 2009).
Design of Metal Complexes
Copper(II) complexes with derivatives of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid have been synthesized and analyzed, revealing different coordination modes and geometries. Such studies are essential in the field of coordination chemistry and for the design of metal-based drugs or catalysts (Klepka et al., 2018).
properties
IUPAC Name |
7-hydroxy-4-oxochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJYPGSMODXQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184197 | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
CAS RN |
30113-83-8 | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030113838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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